Ethyl alpha-bromoisobutyrylacetate

説明

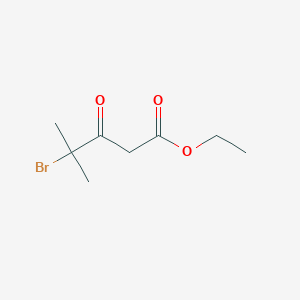

Ethyl alpha-bromoisobutyrylacetate (CAS 600-00-0), also known as ethyl 2-bromo-2-methylpropanoate, is a brominated ester with the molecular formula C₆H₁₁BrO₂ and a molar mass of 195.05 g/mol. Its density is 1.329 g/mL at 25°C, and its structure features a bromine atom and two methyl groups on the alpha carbon of the propanoate backbone. This steric hindrance significantly influences its reactivity and applications, particularly in polymer chemistry as a radical initiator .

特性

分子式 |

C8H13BrO3 |

|---|---|

分子量 |

237.09 g/mol |

IUPAC名 |

ethyl 4-bromo-4-methyl-3-oxopentanoate |

InChI |

InChI=1S/C8H13BrO3/c1-4-12-7(11)5-6(10)8(2,3)9/h4-5H2,1-3H3 |

InChIキー |

UZXCXIYZTAAOSF-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CC(=O)C(C)(C)Br |

製品の起源 |

United States |

類似化合物との比較

Ethyl Bromoacetate

Structural Differences : Ethyl bromoacetate (C₄H₇BrO₂) lacks the methyl substituents on the alpha carbon, resulting in a simpler, less hindered structure.

Reactivity : The absence of steric hindrance in ethyl bromoacetate facilitates nucleophilic substitution (e.g., SN2 reactions), whereas the branched structure of ethyl alpha-bromoisobutyrylacetate favors radical-mediated processes like atom transfer radical polymerization (ATRP) .

Applications : Ethyl bromoacetate is often used in pharmaceutical intermediates or agrochemical synthesis, while ethyl alpha-bromoisobutyrylacetate is preferred for controlled polymer growth due to its stability and initiation efficiency .

Ethyl 2-Bromoisovalerate

Structural Differences: Ethyl 2-bromoisovalerate (C₇H₁₃BrO₂) has a longer carbon chain with a 3-methylbutanoate backbone, introducing additional branching and a higher molar mass (225.08 g/mol). Physical Properties: The extended alkyl chain increases hydrophobicity, likely reducing solubility in polar solvents compared to ethyl alpha-bromoisobutyrylacetate. Applications: While both compounds serve as alkylating agents, ethyl 2-bromoisovalerate’s bulkier structure may limit its utility in polymerization but enhance selectivity in organic synthesis .

Data Table: Key Properties of Ethyl alpha-Bromoisobutyrylacetate and Analogues

| Compound | CAS | Molecular Formula | Molar Mass (g/mol) | Density (g/mL) | Key Applications |

|---|---|---|---|---|---|

| Ethyl alpha-bromoisobutyrylacetate | 600-00-0 | C₆H₁₁BrO₂ | 195.05 | 1.329 | Polymerization initiators |

| Ethyl bromoacetate | N/A* | C₄H₇BrO₂ | ~167.00 | N/A* | Pharmaceuticals |

| Ethyl 2-bromoisovalerate | N/A* | C₇H₁₃BrO₂ | ~225.08 | N/A* | Specialty synthesis |

Research Findings and Implications

- Polymer Chemistry : Ethyl alpha-bromoisobutyrylacetate’s steric bulk enables precise control in ATRP, producing polymers with low dispersity and tailored molecular weights .

- Safety Considerations : Brominated esters like ethyl bromoacetate require stringent handling due to toxicity risks, whereas the hindered structure of ethyl alpha-bromoisobutyrylacetate may reduce acute reactivity hazards .

- Synthetic Versatility : Structural variations among brominated esters highlight trade-offs between reactivity and selectivity, guiding their use in targeted applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。